molecular formula C13H17N3O2 B2532959 N-(1-Cyanoethyl)-N-cyclopropyl-3-propan-2-yl-1,2-oxazole-5-carboxamide CAS No. 2418644-87-6

N-(1-Cyanoethyl)-N-cyclopropyl-3-propan-2-yl-1,2-oxazole-5-carboxamide

Cat. No. B2532959
CAS RN: 2418644-87-6
M. Wt: 247.298
InChI Key: ZIENPSMGABUMLZ-UHFFFAOYSA-N
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Description

“N-(1-Cyanoethyl)-N-cyclopropyl-3-propan-2-yl-1,2-oxazole-5-carboxamide” is a complex organic compound. It contains a cyanoethyl group (C2H4CN), a cyclopropyl group (C3H5), a propan-2-yl group (C3H7), and a 1,2-oxazole group (C3H3NO) along with a carboxamide group (CONH2) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. For example, the cyanoethyl group could be introduced through a reaction with a cyanoethylating agent . The exact synthesis process would depend on the desired configuration and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 1,2-oxazole group would likely form a five-membered ring with the nitrogen and oxygen atoms. The cyanoethyl, cyclopropyl, and propan-2-yl groups would be attached to different positions on this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the cyanoethyl group could make the compound susceptible to reactions involving the cyano group (CN). Similarly, the oxazole ring could participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar cyano group and the polar amide group could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. Additionally, the cyano group can be toxic, so proper handling and disposal procedures would be necessary .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

N-(1-cyanoethyl)-N-cyclopropyl-3-propan-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8(2)11-6-12(18-15-11)13(17)16(9(3)7-14)10-4-5-10/h6,8-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIENPSMGABUMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N(C2CC2)C(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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